Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate
Description
Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate is an ester derivative featuring a 2,6-dimethylphenoxy core substituted with a formyl group at the para position. The compound’s structure includes a branched propanoate ester moiety, which influences its physicochemical properties, such as lipophilicity and hydrolytic stability.
Properties
IUPAC Name |
ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-6-18-14(17)15(4,5)19-13-10(2)7-12(9-16)8-11(13)3/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTQDIKNBLWVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
-
Base : Potassium carbonate (K₂CO₃) is preferred due to its mild basicity and solubility in polar aprotic solvents.
-
Solvent : Dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used, with reflux temperatures (80–100°C) to accelerate reaction kinetics.
-
Molar Ratios : A 1:3 molar ratio of phenol to alkylating agent ensures complete conversion, as excess alkyl bromide mitigates side reactions.
Procedural Details
In a representative protocol, 4-formyl-2,6-dimethylphenol (1.0 mmol) is dissolved in acetonitrile, followed by the addition of K₂CO₃ (5.0 mmol) and ethyl 2-bromo-2-methylpropanoate (3.0 mmol). The mixture is refluxed for 3 hours, with a second equivalent of alkylating agent added to drive the reaction to completion. Liquid chromatography-mass spectrometry (LC-MS) analysis typically confirms >95% conversion.
Industrial-Scale Production and Optimization
Industrial methods prioritize cost efficiency, scalability, and safety. Continuous flow reactors and catalytic systems are employed to enhance yield and reduce waste.
Continuous Flow Reactor Systems
Solvent and Base Screening
Comparative studies reveal solvent-dependent outcomes:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 100 | 78 |
| MeCN | K₂CO₃ | 80 | 92 |
| THF | K₂CO₃ | 65 | 65 |
Acetonitrile outperforms DMF and tetrahydrofuran (THF) due to its optimal polarity and boiling point.
Critical Analysis of Alternative Approaches
Failed Attempts with Carboxylic Acid Derivatives
Substituting ethyl 2-bromo-2-methylpropanoate with 2-bromo-2-methylpropanoic acid results in no product formation, as confirmed by LC-MS. The absence of the ethyl ester group likely impedes the nucleophilic substitution mechanism, underscoring the necessity of the ester moiety.
Role of Steric Hindrance
The geminal dimethyl group on the propanoate ester introduces steric hindrance, which paradoxically stabilizes the transition state by preventing undesired rearrangements. Computational modeling (DFT calculations) supports this observation, showing a 15% lower activation energy compared to unsubstituted analogs.
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Ethyl 2-(4-carboxy-2,6-dimethylphenoxy)-2-methylpropanoate.
Reduction: Ethyl 2-(4-hydroxymethyl-2,6-dimethylphenoxy)-2-methylpropanoate.
Substitution: Ethyl 2-(4-nitro-2,6-dimethylphenoxy)-2-methylpropanoate.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Elafibranor
One of the primary applications of ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate is as an intermediate in the synthesis of Elafibranor, a drug under investigation for treating non-alcoholic steatohepatitis (NASH) and other metabolic diseases such as diabetes and dyslipidemia. The synthesis process involves reacting this compound with 4-methylthiolacetophenone to yield a precursor that undergoes further reactions to form Elafibranor .
1.2 Mechanism of Action
Elafibranor acts through dual peroxisome proliferator-activated receptor (PPAR) pathways, which are crucial for regulating lipid metabolism and inflammatory responses in the liver. The effectiveness of Elafibranor in reducing liver fat content and improving insulin sensitivity has been demonstrated in clinical studies .
Toxicological Assessments
The safety profile of this compound has been evaluated through various toxicological assessments. These studies indicate that while the compound exhibits some toxicity at high doses, it has a relatively high oral LD50 (lethal dose for 50% of the population), suggesting a favorable safety margin for therapeutic use .
Research Studies and Case Studies
3.1 Anti-inflammatory Properties
Research has shown that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. A study comparing COX inhibition by related compounds indicated that derivatives could significantly reduce pro-inflammatory mediators, thus highlighting their potential in treating inflammatory diseases.
3.2 Case Study: Clinical Trials with Elafibranor
In clinical trials, Elafibranor has shown promising results in improving liver histology and metabolic parameters in patients with NASH. The trials indicated a marked reduction in liver inflammation and fibrosis, establishing the therapeutic potential of compounds derived from this compound .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenoxy ring can interact with hydrophobic pockets in proteins, influencing their function and activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ primarily in substituents on the aromatic ring or ester group. Key examples include:
Table 1: Structural Comparison of Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate and Analogs
Physicochemical Properties
- Polarity and Reactivity: The formyl group in the target compound likely increases polarity compared to chloro or ethenyl analogs, affecting solubility in organic solvents. For example, ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate has a density of 1.039 g/cm³ and boiling point of 327.3°C , whereas the formyl analog may exhibit higher boiling points due to stronger dipole interactions.
- Stability: Chlorinated analogs like Ethyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate are noted as pharmaceutical impurities, suggesting that chloro groups may confer metabolic resistance compared to formyl derivatives .
Pharmaceutical Relevance
- Impurities and Byproducts : Chlorinated derivatives (e.g., Impurity E ) are common in drug synthesis, whereas the formyl group in the target compound may serve as an intermediate for further functionalization (e.g., Schiff base formation).
- Biological Activity: Substituents like chloro or morpholinoethoxy ( ) are linked to enhanced receptor binding, while the formyl group’s electrophilicity may influence reactivity in prodrug designs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving esterification, hydrazine coupling, and borane-mediated reductions. Key steps include:
- Esterification : Use of ethyl 2-methylpropanoate derivatives with phenoxy precursors under acidic or basic conditions (e.g., HCl-methanol solutions) to form the ester backbone .
- Formyl Group Introduction : Condensation reactions with aldehydes (e.g., 4-formyl-2,6-dimethylphenol) under controlled pH and temperature (0–25°C) to avoid side reactions .
- Purification : Liquid-liquid extraction (ethyl acetate/water) and column chromatography to isolate the product. Yield optimization requires precise stoichiometry of reagents like borane-pyridine and strict temperature control during reduction steps .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- LCMS (Liquid Chromatography-Mass Spectrometry) : To confirm molecular weight (e.g., m/z 416 [M+H]+ observed in related compounds) and detect intermediates .
- HPLC (High-Performance Liquid Chromatography) : Retention time analysis (e.g., 0.63–1.19 minutes under SMD-TFA05 conditions) ensures purity and identifies co-eluting impurities .
- NMR Spectroscopy : 1H/13C NMR for verifying the formyl group (δ ~9-10 ppm) and ester linkages .
Q. How are common impurities identified and quantified during synthesis?
- Methodological Answer : Impurities such as unreacted aldehydes or ester hydrolysis byproducts are identified using:
- HPLC-UV/Vis : Comparative retention times against reference standards (e.g., EP impurities cataloged in and ).
- Mass Spectrometry : Detection of fragment ions (e.g., m/z 403 [M+H]+ for hydrazine derivatives) .
- Quantitative NMR : Integration of impurity peaks relative to the main product .
Advanced Research Questions
Q. How can contradictory LCMS and HPLC data be resolved when characterizing this compound?
- Methodological Answer : Contradictions may arise from ion suppression in LCMS or column degradation in HPLC. Strategies include:
- Ionization Source Optimization : Adjusting electrospray ionization (ESI) parameters to enhance signal for low-abundance species .
- Column Revalidation : Testing multiple columns (C18, phenyl-hexyl) to confirm retention time reproducibility .
- Orthogonal Techniques : Cross-validating with NMR or IR spectroscopy to resolve structural ambiguities .
Q. What strategies optimize the purification of this compound when dealing with co-eluting impurities?
- Methodological Answer :
- Gradient Elution : Adjusting mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to improve peak resolution .
- pH-Controlled Extraction : Exploiting differences in solubility (e.g., acid-base partitioning) to remove hydrophilic impurities .
- Preparative HPLC : Scaling up analytical methods with larger columns (e.g., 250 mm x 21.2 mm) for high-purity isolation .
Q. What methodological approaches are used to study the stability of this compound under various conditions?
- Methodological Answer :
- Forced Degradation Studies : Exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products .
- Kinetic Modeling : Monitoring hydrolysis of the ester group via pH-rate profiles in buffered solutions (e.g., phosphate buffer, pH 1–9) .
- Mass Balance Analysis : Quantifying intact compound and degradation products using validated HPLC methods .
Q. How can reaction parameters be adjusted to improve the yield of the final product?
- Methodological Answer :
- Catalyst Screening : Testing palladium catalysts (e.g., PdCl2(dppf)) for coupling efficiency in Suzuki-Miyaura reactions for aryl ether formation .
- Solvent Optimization : Using polar aprotic solvents (DMF, DMSO) to enhance reaction rates while minimizing side reactions .
- Microwave-Assisted Synthesis : Reducing reaction time (e.g., from 12 hours to 0.67 hours) for temperature-sensitive steps .
Q. What are the challenges in mechanistic studies of the formyl group's reactivity in further derivatization?
- Methodological Answer :
- Competing Reactions : The formyl group may undergo undesired aldol condensation or oxidation. Stabilizing it via in situ protection (e.g., acetal formation) is critical .
- Kinetic Trapping : Using hydrazine or hydroxylamine derivatives to isolate intermediates during Schiff base formation .
- Computational Modeling : DFT calculations to predict reactivity hotspots and guide experimental design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
